8-Bromo-6-nitroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol . It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 6th position on the imidazo[1,2-a]pyridine ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine typically involves the bromination and nitration of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 6-nitroimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes. These methods are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 8-Bromo-6-aminoimidazo[1,2-a]pyridine.
Oxidation: Oxidized derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
8-Bromo-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the treatment of infectious diseases like tuberculosis.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Contains a chlorine atom instead of a nitro group, altering its chemical and biological properties.
8-Bromo-6-aminoimidazo[1,2-a]pyridine: Formed by the reduction of the nitro group, exhibiting different reactivity and biological activity.
Uniqueness
8-Bromo-6-nitroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Actividad Biológica
8-Bromo-6-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structure, which includes both bromine and nitro functional groups. These features contribute to its distinctive chemical reactivity and biological activity, making it a candidate for various therapeutic applications, particularly in the treatment of infectious diseases.
The compound is characterized by its imidazo[1,2-a]pyridine scaffold, which allows for diverse chemical modifications. Its chemical structure can be summarized as follows:
- Chemical Formula : C8H6BrN3O2
- Molecular Weight : 244.06 g/mol
The biological activity of this compound primarily arises from its interaction with various molecular targets within cells. The nitro group can undergo bioreduction to generate reactive intermediates that may disrupt cellular processes. This compound has been shown to interact with enzymes and receptors, potentially leading to inhibition or modulation of specific biological pathways.
Molecular Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signal transduction mechanisms.
Biological Activity
Research has highlighted the potential of this compound as an antileishmanial agent. In vitro studies have demonstrated its effectiveness against various forms of Leishmania parasites.
Table 1: Antileishmanial Activity Against Leishmania spp.
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | 5.3 | >100 | >18 |
Reference Drug (Miltefosine) | 0.4 | >15.6 | >39 |
Reference Drug (Fexinidazole) | 15.9 | >100 | >6 |
EC50: Effective Concentration for 50% inhibition; CC50: Cytotoxic Concentration for 50% cell viability.
Case Studies
- Antileishmanial Activity : A study evaluated the efficacy of various derivatives of the imidazo[1,2-a]pyridine scaffold against L. donovani and L. infantum. The results indicated that modifications at positions 2 and 8 significantly influenced the compounds' antileishmanial potency and selectivity (EC50 values ranging from 1 to 5 µM) while maintaining low cytotoxicity on human cell lines (CC50 > 100 µM) .
- Structure-Activity Relationship (SAR) : Research focused on optimizing the pharmacokinetic properties of the compound revealed that specific substitutions could enhance aqueous solubility and reduce cytotoxicity while maintaining biological activity against intracellular amastigotes of L. infantum. For instance, a derivative with a trifluoropropylsulfonyl group demonstrated improved solubility and stability .
Comparison with Similar Compounds
The unique combination of bromine and nitro groups in this compound distinguishes it from other related compounds:
Compound | Key Differences |
---|---|
6-Nitroimidazo[1,2-a]pyridine | Lacks bromine; less reactive |
8-Bromoimidazo[1,2-a]pyridine | Lacks nitro group; different biological profile |
8-Bromo-6-chloroimidazo[1,2-a]pyridine | Contains chlorine instead of nitro; altered activity |
Propiedades
IUPAC Name |
8-bromo-6-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACLYOLSQUCDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650053 |
Source
|
Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957187-28-9 |
Source
|
Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.